Ethyl 6-cyclopentylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-cyclopentylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-cyclopentylpyrimidine-4-carboxylate is a compound of interest in the synthesis of various pyrimidine derivatives due to its versatile chemical structure. The efficient synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives demonstrates the compound's utility in producing pyrimidine derivatives under mild conditions. These derivatives are obtained through cyclocondensation reactions, showcasing the chemical adaptability of this compound in synthesizing a wide range of compounds with potential pharmacological activities (Zanatta et al., 2015).
Novel Heterocyclic Systems
The compound also plays a role in creating new heterocyclic systems, which are crucial in drug discovery and development. For instance, the synthesis of ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetra-azaacenaphthylenes introduces a new heterocyclic system, prepared by acid-catalyzed cyclocondensation. This process illustrates the compound's capability to form complex and novel structures that could be valuable in developing new therapeutic agents (Tumkevičius, 1995).
Antimicrobial and Antioxidant Activities
This compound derivatives have been evaluated for their antimicrobial and antioxidant activities. The synthesis and evaluation of some pyrimidine glycosides for antimicrobial activity highlight the potential of these derivatives in combating microbial infections. This application underscores the significance of this compound in the development of new antimicrobial agents (El‐Sayed et al., 2008). Moreover, derivatives synthesized for antioxidant activities suggest the compound's role in developing agents that could mitigate oxidative stress, further demonstrating its utility in pharmaceutical research (Asha et al., 2009).
Future Directions
Properties
IUPAC Name |
ethyl 6-cyclopentylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)11-7-10(13-8-14-11)9-5-3-4-6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZKYJUZIHIPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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